4-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2-YL]morpholine 4-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2-YL]morpholine
Brand Name: Vulcanchem
CAS No.: 1186041-99-5
VCID: VC8213543
InChI: InChI=1S/C14H22BN3O3/c1-13(2)14(3,4)21-15(20-13)11-9-16-10-12(17-11)18-5-7-19-8-6-18/h9-10H,5-8H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=N2)N3CCOCC3
Molecular Formula: C14H22BN3O3
Molecular Weight: 291.16 g/mol

4-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2-YL]morpholine

CAS No.: 1186041-99-5

Cat. No.: VC8213543

Molecular Formula: C14H22BN3O3

Molecular Weight: 291.16 g/mol

* For research use only. Not for human or veterinary use.

4-[6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2-YL]morpholine - 1186041-99-5

Specification

CAS No. 1186041-99-5
Molecular Formula C14H22BN3O3
Molecular Weight 291.16 g/mol
IUPAC Name 4-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-yl]morpholine
Standard InChI InChI=1S/C14H22BN3O3/c1-13(2)14(3,4)21-15(20-13)11-9-16-10-12(17-11)18-5-7-19-8-6-18/h9-10H,5-8H2,1-4H3
Standard InChI Key BIQZTEOHDUGCQV-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=N2)N3CCOCC3
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=N2)N3CCOCC3

Introduction

Structural Characteristics

Molecular Architecture

The compound consists of a pyrazine ring substituted at the 2-position with a morpholine group and at the 6-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. The pyrazine ring (C₄H₄N₂) is a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, conferring electron-deficient properties that facilitate electrophilic substitution reactions . The morpholine group (C₄H₉NO) introduces a saturated six-membered ring with one oxygen and one nitrogen atom, enhancing solubility and modulating electronic effects . The dioxaborolane group (C₆H₁₂BO₂) is a cyclic boronate ester that enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry .

Table 1: Key Bond Lengths and Angles in Related Dioxaborolane-Morpholine Structures

ParameterValue (Å or °)Source Compound
B–O (dioxaborolane)1.37–1.39 Å4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)morpholine
N–C (morpholine)1.45–1.47 Å4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)morpholine
O–B–O Angle105.85°4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)morpholine
Dihedral Angle (B–N)2.38°4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)morpholine

The dioxaborolane ring adopts a planar conformation, while the morpholine ring typically exists in a chair configuration, minimizing steric strain . X-ray diffraction data from analogs reveal that the boron atom exhibits trigonal planar geometry, with B–O bond lengths consistent with sp² hybridization .

Synthesis and Modification

Synthetic Pathways

While no direct synthesis route for 4-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2-YL]morpholine has been published, analogous compounds suggest a multi-step approach:

  • Pyrazine Functionalization: Lithiation of 2-chloropyrazine at low temperatures (−78°C) followed by reaction with bis(pinacolato)diboron introduces the boronate ester group at the 6-position.

  • Morpholine Attachment: Nucleophilic aromatic substitution (SNAr) replaces the chlorine atom at the 2-position with morpholine under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product, with purity confirmed via HPLC and NMR .

Table 2: Hypothetical Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)
BorylationBis(pinacolato)diboron, Pd(dppf)Cl₂, THF65–75
Morpholine SubstitutionMorpholine, K₂CO₃, DMF, 80°C, 12 h50–60
PurificationSilica gel, EtOAc/Hexane (3:7)>95

Physicochemical Properties

Predicted Properties

Computational models (e.g., ACD/Labs) suggest the following properties for 4-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2-YL]morpholine:

  • Molecular Formula: C₁₅H₂₂BN₃O₃

  • Molecular Weight: 303.17 g/mol

  • LogP (Partition Coefficient): 1.8 ± 0.3

  • Water Solubility: 0.2 mg/mL (25°C)

  • pKa: 3.1 (boronic acid form), 7.9 (morpholine nitrogen)

The dioxaborolane group enhances lipophilicity, while the morpholine moiety improves aqueous solubility at physiological pH .

Table 3: Comparative Solubility in Common Solvents

SolventSolubility (mg/mL)Temperature (°C)
DMSO>5025
Methanol15–2025
Ethyl Acetate5–1025
Water<0.525

Biological Activity and Mechanisms

Boron Neutron Capture Therapy (BNCT)

The compound’s high boron content (≈3.5% by mass) positions it as a candidate for BNCT, a radiotherapy modality where boron-10 captures thermal neutrons to yield cytotoxic α-particles. Morpholine’s tumor-targeting properties (via LAT1 transporters) could enhance selective accumulation in malignancies .

Applications in Materials Science

Organic Electronics

The electron-deficient pyrazine core and boron’s vacant p-orbital enable use in:

  • Organic Photovoltaics (OPVs): As electron-transport layers, improving charge separation efficiency.

  • Electroluminescent Devices: As host materials in phosphorescent OLEDs, reducing efficiency roll-off at high brightness.

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